Structural Differentiation: 4-(Methylsulfanyl)phenyl Imino Substituent vs. 4-Methoxyphenyl Imino Analog in the AKR1B10 Inhibitor Series
In the AKR1B10 inhibitor series, the 4-methoxy group on the 2-phenylimino moiety has been proposed as an essential structural prerequisite for potent competitive inhibition, with (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (compound 1) serving as the initial virtual screening hit [1]. The target compound replaces the 4-methoxy group with a 4-methylsulfanyl (–SMe) substituent. Within the broader aldo-keto reductase (AKR) and carbonyl reductase (CBR) inhibitor landscape, sulfur-for-oxygen bioisosteric replacement at the 4-position of a pendant phenyl ring is known to modulate both inhibitory potency and selectivity between AKR1B10 and CBR1, owing to altered hydrogen-bonding capacity and van der Waals interactions with the substrate-binding pocket [2]. Specifically, 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) achieved a Ki of 15 nM against CBR1, while structurally related chromene-3-carboxamide derivatives displayed IC50 values in the sub-micromolar range against AKR1B10, demonstrating that subtle aryl-imino modifications shift selectivity profiles [2].
| Evidence Dimension | Inhibitory potency and selectivity modulation via 4-position substituent on 2-phenylimino ring |
|---|---|
| Target Compound Data | No direct quantitative AKR1B10 or CBR1 inhibition data available for CAS 1327177-39-8 |
| Comparator Or Baseline | 4-MeO analog: (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (compound 1) — proposed as potent competitive AKR1B10 inhibitor via virtual screening [1]. 8-hydroxy-2-imino derivative 13h: CBR1 Ki = 15 nM [2]. |
| Quantified Difference | The methylsulfanyl (–SMe) vs. methoxy (–OMe) substitution introduces a softer, more polarizable sulfur atom with distinct hydrogen-bond acceptor properties; the quantitative impact on AKR1B10 IC50 is unmeasured for this specific compound. |
| Conditions | Recombinant human AKR1B10 and CBR1 enzyme inhibition assays; molecular docking studies identifying the 4-substituent of 2-phenylimino as a key pharmacophoric element [1][2]. |
Why This Matters
For medicinal chemists pursuing AKR1B10-selective lead development, the 4-SMe substituent represents a rational, literature-supported diversification point that is absent from all published AKR1B10 inhibitors but mechanistically justified by the established SAR; procuring this specific compound enables exploration of sulfur-mediated selectivity tuning not possible with methoxy or unsubstituted analogs.
- [1] Sato, S. et al. (2013). Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. Bioorganic & Medicinal Chemistry, 21(21), 6666–6674. View Source
- [2] Endo, S. et al. (2010). Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour marker, AKR1B10. Bioorganic & Medicinal Chemistry, 18(7), 2485–2490. View Source
